

An In-depth Technical Guide to the Chemical Properties of Phenoxydiphenylphosphine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenoxydiphenylphosphine*

Cat. No.: *B080858*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxydiphenylphosphine, also known as phenyl diphenylphosphinite, is an organophosphorus compound with increasing relevance in synthetic chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on data relevant to researchers in drug development and materials science. This document compiles available data into structured tables and provides detailed experimental protocols for its key applications.

Core Chemical Properties

Phenoxydiphenylphosphine is a trivalent phosphorus compound characterized by a phenoxy group and two phenyl groups attached to the phosphorus atom. It is a colorless to yellow liquid at room temperature.

Table 1: Physical and Chemical Properties of **Phenoxydiphenylphosphine**

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₁₅ OP	[1] [2]
Molecular Weight	278.29 g/mol	[1]
CAS Number	13360-92-4	[1] [2]
IUPAC Name	phenoxy(diphenyl)phosphane	[3]
Synonyms	Phenyl Diphenylphosphinite	[1]
Appearance	Colorless to Yellow Liquid	[1]
Melting Point	33-36 °C	[4]
Boiling Point	170 °C at 2 mmHg (0.3 kPa)	[1] [2] [5]
Relative Density	1.14 g/mL	[1]
Solubility	Data not available	[1]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **phenoxydiphenylphosphine** is not readily available in the searched literature, the synthesis of related phosphinites typically involves the reaction of a chlorophosphine with an alcohol or a phenol in the presence of a base.

General Reactivity:

Phenoxydiphenylphosphine's reactivity is centered around the lone pair of electrons on the phosphorus atom, making it a good nucleophile and a ligand for transition metals. It is sensitive to air and moisture and should be handled under an inert atmosphere.

- Oxidation: The phosphorus(III) center is susceptible to oxidation to form the corresponding phosphine oxide, **phenoxydiphenylphosphine** oxide.
- Ligand for Catalysis: It can act as a ligand in various transition metal-catalyzed reactions, such as those involving ruthenium.

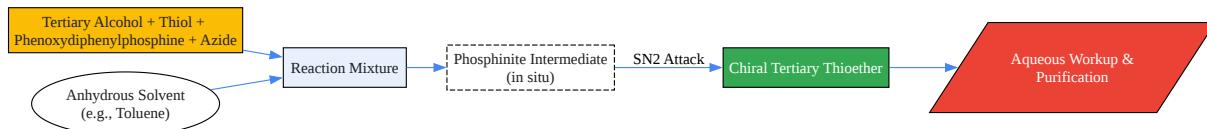
- Mitsunobu Reaction: It is a key reagent in modified Mitsunobu reactions.

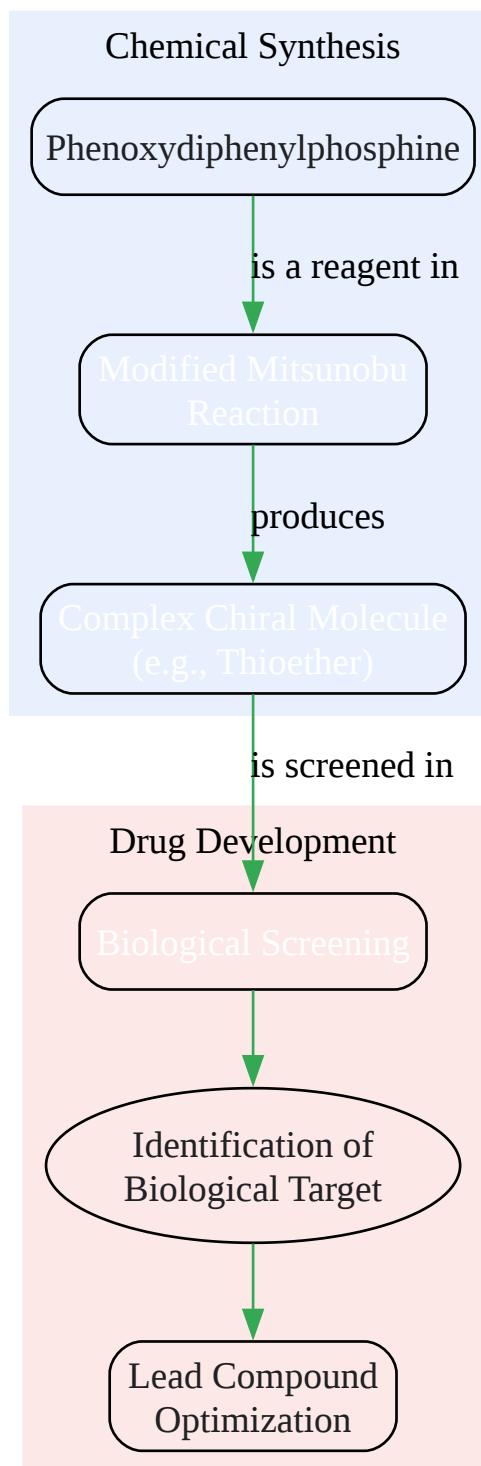
Spectroscopic Data

Detailed experimental spectra for **phenoxydiphenylphosphine** are not widely available in public databases. However, the expected spectral characteristics can be inferred from the structure and data on similar compounds.

Table 2: Expected Spectroscopic Characteristics of **Phenoxydiphenylphosphine**

Spectroscopy	Expected Features
¹ H NMR	Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons of the three phenyl rings.
¹³ C NMR	Multiple signals in the aromatic region (approx. 120-150 ppm) for the carbon atoms of the phenyl rings. The carbon atoms directly bonded to phosphorus will show coupling (J-P).
³¹ P NMR	A single resonance characteristic of a trivalent phosphinite. The chemical shift is expected in the region for P(OR)(Ar) ₂ compounds.
IR Spectroscopy	Characteristic peaks for P-O-C stretching, P-Ph stretching, and aromatic C-H and C=C vibrations.
Mass Spectrometry	The molecular ion peak (M ⁺) at m/z = 278. The fragmentation pattern would likely involve the loss of the phenoxy group and phenyl groups.


Experimental Protocols and Applications


One of the most significant applications of **phenoxydiphenylphosphine** is its use as a reagent in the modified Mitsunobu reaction, particularly for the synthesis of chiral tertiary thioethers.

Modified Mitsunobu Reaction for Thioether Synthesis

This reaction allows for the stereospecific conversion of hindered tertiary alcohols to thioethers with inversion of configuration.

Experimental Workflow Diagram:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. organic-synthesis.com [organic-synthesis.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Phenoxydiphenylphosphine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080858#phenoxydiphenylphosphine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com